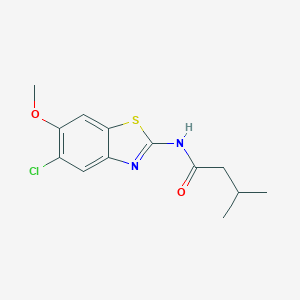
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzothiazole derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are known to play a critical role in the development and progression of cancer. By inhibiting HDACs, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide may alter the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, induce cell cycle arrest and apoptosis, and inhibit the activity of HDACs. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to possess antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool compound for investigating the role of HDACs in various biological processes. However, one of the limitations of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer. Another potential direction is to investigate its role in regulating gene expression in other biological processes. Furthermore, future research can focus on developing more potent derivatives of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide with improved solubility and selectivity for HDACs. Overall, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a valuable tool compound that has the potential to contribute to our understanding of various biological processes and to the development of new therapeutic agents for cancer.
Synthesemethoden
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 5-chloro-6-methoxy-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base. The reaction yields N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide as a white crystalline solid with a melting point of 169-171°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively used in scientific research as a tool compound to investigate various biological processes. It has been shown to possess antitumor, antifungal, and antibacterial activities. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C13H15ClN2O2S |
|---|---|
Molekulargewicht |
298.79 g/mol |
IUPAC-Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H15ClN2O2S/c1-7(2)4-12(17)16-13-15-9-5-8(14)10(18-3)6-11(9)19-13/h5-7H,4H2,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
LKTXRVWBVKLAPE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244439.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244440.png)
![3-Chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244448.png)
![4-Ethoxy-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244449.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide](/img/structure/B244450.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244452.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)